
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide
説明
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide is a chemical compound with the molecular formula C10H13BrClN . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, which includes this compound, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringBrC1=CC2=C (CCNC2)C=C1 . The InChI key for this compound is WRVLUERSOKOVSZ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a white solid . It is insoluble in water . The molecular weight of this compound is 262.58 .科学的研究の応用
Synthesis and Chemical Characterization
This compound is central to the synthesis of brominated tetrahydroisoquinolines, which have been isolated from natural sources such as the red alga Rhodomela confervoides. These compounds, including similar brominated 1,2,3,4-tetrahydroisoquinolines, are semisynthesized for their potential bioactive properties, demonstrating the compound's role in the discovery and development of new pharmaceuticals (Ma et al., 2007). Additionally, its utility in organic synthesis is highlighted by methodologies for generating various substituted tetrahydroisoquinolines, suggesting a broad application in synthetic chemistry (Zlatoidský & Gabos, 2009).
Pharmacological Applications
One of the compelling applications of 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline derivatives lies in pharmacology. For instance, derivatives of this compound have been investigated for their potential as PNMT (phenylethanolamine N-methyltransferase) inhibitors, which could have significant implications in treating disorders related to catecholamine regulation (Grunewald et al., 2005). Furthermore, the synthesis of Halofuginone hydrobromide, an effective drug against coccidiosis in poultry, employs a compound structurally related to 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide, showcasing the compound's relevance in veterinary medicine (Zhang et al., 2017).
Novel Synthetic Pathways
The compound also serves as a critical intermediate in novel synthetic pathways for creating complex molecular architectures. For example, it has been utilized in the synthesis of quinoline derivatives, highlighting its role in the development of new materials and potentially bioactive molecules (Şahin et al., 2008). This versatility underscores the compound's importance in organic chemistry and drug development.
Bioactive Compound Synthesis
Moreover, the application of this chemical in synthesizing bioactive compounds, such as inhibitors of phenylethanolamine N-methyltransferase, showcases its potential in developing therapeutic agents. These inhibitors represent a class of compounds with selectivity towards specific biological targets, indicating the compound's utility in creating more effective and selective drugs (Grunewald et al., 1999).
Safety and Hazards
The safety information for 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide indicates that it is classified under Acute Tox. 4 Oral hazard classification . The safety pictograms indicate a GHS07 signal word warning . It is recommended to ensure adequate ventilation, wear personal protective equipment/face protection, avoid breathing dust, and avoid getting the compound in eyes, on skin, or on clothing .
特性
IUPAC Name |
7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.BrH/c1-7-4-8-2-3-10(11)5-9(8)6-12-7;/h2-3,5,7,12H,4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDNVPCBBKOBOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=C(C=C2)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1427380-43-5 | |
| Record name | 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



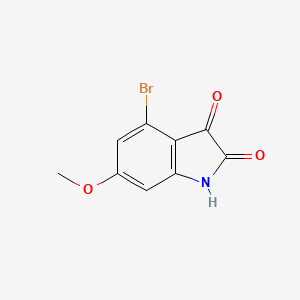
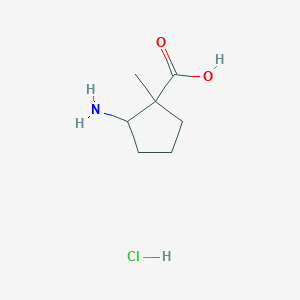
![tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B1377095.png)
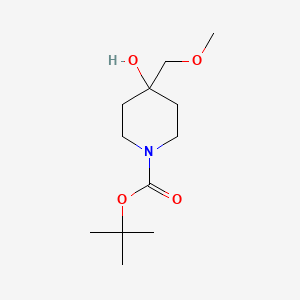
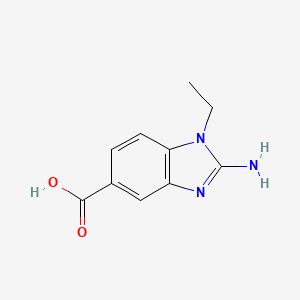
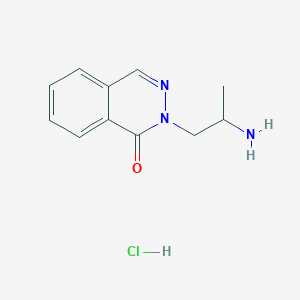
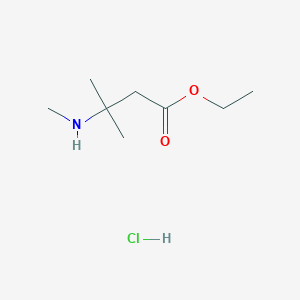
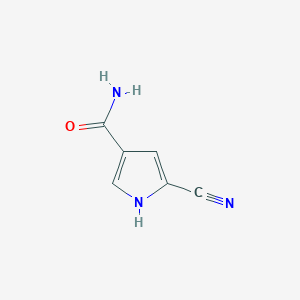


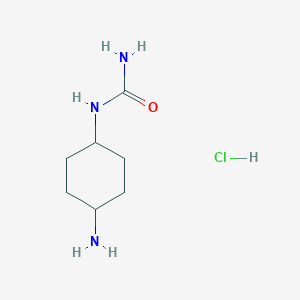
![2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1377105.png)

